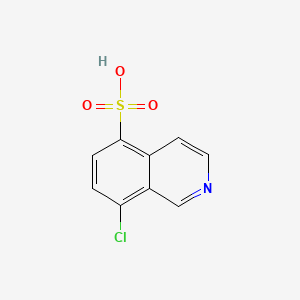

8-Chloro-5-isoquinolinesulfonic Acid

Description

Properties

IUPAC Name |

8-chloroisoquinoline-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3S/c10-8-1-2-9(15(12,13)14)6-3-4-11-5-7(6)8/h1-5H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDJWBVKJWGPQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1S(=O)(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-Chloro-5-isoquinolinesulfonic Acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 8-Chloro-5-isoquinolinesulfonic Acid

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for this compound, a valuable heterocyclic building block for drug discovery and materials science. The proposed synthesis is a multi-step sequence grounded in established, fundamental organic chemistry transformations. This document is intended for an audience of researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also in-depth explanations of the underlying reaction mechanisms and strategic considerations for each synthetic step. We will proceed from the readily available starting material, isoquinoline, through a sequence of nitration, reduction, diazotization/chlorination, and finally, regioselective sulfonation.

Introduction and Strategic Overview

This compound is a substituted isoquinoline derivative featuring both a halogen and a sulfonic acid moiety. These functional groups provide orthogonal handles for further chemical modification, making it an attractive scaffold for the development of novel pharmaceutical agents and functional materials. For instance, the sulfonyl group can be converted to a sulfonyl chloride and subsequently a sulfonamide, a common pharmacophore, while the chloro group allows for transition-metal-catalyzed cross-coupling reactions.

The synthesis of this specific molecule is not widely reported in a single, consolidated procedure. Therefore, this guide presents a logical and scientifically sound pathway constructed from well-documented, analogous reactions on the isoquinoline core. The proposed four-step synthesis is designed for clarity, reliability, and scalability.

The overall strategy is as follows:

-

Nitration: Introduce a nitro group onto the isoquinoline carbocyclic ring.

-

Reduction: Convert the nitro group to a primary amine.

-

Sandmeyer Reaction: Transform the amino group into a chloro group via a diazonium salt intermediate.

-

Sulfonation: Introduce a sulfonic acid group at the C5 position.

This sequence is strategically designed to install the substituents in a controlled manner, leveraging the directing effects of the heterocyclic system and the installed functional groups at each stage.

Caption: Overall proposed synthetic pathway.

Step I: Synthesis of 8-Nitroisoquinoline via Electrophilic Nitration

Principle and Mechanism

The first step involves the electrophilic aromatic substitution (SEAr) on the isoquinoline ring. Under strong acidic conditions (a mixture of nitric and sulfuric acid), the nitrogen atom of isoquinoline is protonated to form the isoquinolinium ion. This protonation deactivates the heterocyclic ring towards electrophilic attack. Consequently, substitution occurs preferentially on the carbocyclic (benzene) ring.[1][2] The nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acid, acts as the electrophile.

The reaction yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline, as both positions are activated for substitution.[2][3] While 5-nitroisoquinoline is often the major product, the 8-nitro isomer is formed in significant amounts and must be separated chromatographically.

Experimental Protocol: Nitration of Isoquinoline

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (4.0 eq).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add isoquinoline (1.0 eq) to the cold, stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete, add concentrated nitric acid (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

-

After the addition of nitric acid, continue stirring the reaction mixture at 0-5 °C for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

Neutralize the cold aqueous solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

-

Extract the aqueous slurry with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude mixture of nitroisoquinolines.

-

Purify the desired 8-nitroisoquinoline from the 5-nitro isomer using column chromatography on silica gel.

Data Presentation: Reagents and Conditions

| Parameter | Value | Purpose / Comment |

| Starting Material | Isoquinoline | 1.0 eq |

| Reagent 1 | Conc. H₂SO₄ | 4.0 eq, Solvent and catalyst |

| Reagent 2 | Conc. HNO₃ | 1.1 eq, Nitrating agent source |

| Temperature | 0-5 °C | Controls reaction rate and minimizes byproducts |

| Reaction Time | 2-3 hours | Allows for complete reaction |

| Work-up | Ice quench, neutralization | Safely quenches the reaction and allows product extraction |

| Purification | Column Chromatography | Separation of 5- and 8-nitro isomers |

Step II: Synthesis of 8-Aminoisoquinoline via Reduction

Principle and Mechanism

This step involves the chemical reduction of the aromatic nitro group of 8-nitroisoquinoline to a primary amine. This is a standard and high-yielding transformation in organic synthesis. A common and effective method is the use of a metal in acidic media, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. The nitro group is reduced in a stepwise manner, involving nitroso and hydroxylamine intermediates, to ultimately yield the amine. The resulting amine is initially protonated under the acidic conditions and is liberated upon basic work-up. The readily reduced nature of the nitro group makes this a reliable conversion.[4]

Experimental Protocol: Reduction of 8-Nitroisoquinoline

-

In a round-bottom flask, suspend 8-nitroisoquinoline (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the suspension.

-

Carefully add concentrated hydrochloric acid (HCl) and heat the mixture to reflux (approx. 80-90 °C) with stirring.

-

Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly add a concentrated sodium hydroxide (NaOH) solution to basify the mixture to a pH > 10. This will precipitate tin salts.

-

Extract the product from the aqueous slurry with ethyl acetate (3 x volumes).

-

Filter the combined organic extracts to remove any insoluble tin salts.

-

Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-aminoisoquinoline. The product can be further purified by recrystallization if necessary.

Data Presentation: Reagents and Conditions

| Parameter | Value | Purpose / Comment |

| Starting Material | 8-Nitroisoquinoline | 1.0 eq |

| Reagent 1 | SnCl₂·2H₂O | 4.0-5.0 eq, Reducing agent |

| Reagent 2 | Conc. HCl | Acidic medium for reduction |

| Solvent | Ethanol | Co-solvent for solubility |

| Temperature | Reflux | Increases reaction rate |

| Reaction Time | 2-4 hours | Typical time for complete reduction |

| Work-up | Basification (NaOH) | Neutralizes acid and precipitates tin salts |

Step III: Synthesis of 8-Chloroisoquinoline via Sandmeyer Reaction

Principle and Mechanism

The Sandmeyer reaction is a cornerstone transformation for converting primary aromatic amines into a wide array of functional groups, including halogens.[5][6] The reaction proceeds in two main stages:

-

Diazotization: The primary amine (8-aminoisoquinoline) is treated with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C). This converts the amino group into a diazonium salt (-N₂⁺), which is a superb leaving group.

-

Copper-Catalyzed Substitution: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical, dinitrogen gas, and a Cu(II) species. The aryl radical then abstracts a chlorine atom from the Cu(II) complex to form the final product, 8-chloroisoquinoline, while regenerating the Cu(I) catalyst.[5][7] Maintaining low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.[8][9]

Caption: General mechanism of the Sandmeyer reaction.

Experimental Protocol: Chloro-Sandmeyer Reaction

-

Diazotization:

-

Suspend 8-aminoisoquinoline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water in a beaker.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5 °C. A clear diazonium salt solution should form.

-

Stir the resulting solution at 0-5 °C for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate, larger flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl.

-

Cool this CuCl solution to 0 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield pure 8-chloroisoquinoline.

-

Data Presentation: Reagents and Conditions

| Parameter | Value | Purpose / Comment |

| Starting Material | 8-Aminoisoquinoline | 1.0 eq |

| Reagent 1 | NaNO₂ | 1.1 eq, Nitrous acid precursor |

| Reagent 2 | Conc. HCl | Acid medium for diazotization |

| Reagent 3 | CuCl | 1.2 eq, Catalyst for substitution |

| Temperature | 0-5 °C (Diazotization) | Prevents diazonium salt decomposition |

| Temperature | 60 °C (Substitution) | Drives reaction to completion |

| Work-up | Extraction | Isolation of the organic product |

Step IV: Synthesis of this compound via Sulfonation

Principle and Mechanism

The final step is another electrophilic aromatic substitution to install the sulfonic acid group. The sulfonation of isoquinoline is known to occur preferentially at the 5-position.[2] The presence of the deactivating chloro group at the 8-position is not expected to alter this regiochemical outcome. The reaction is typically performed with a potent sulfonating agent, such as fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid. SO₃ is a powerful electrophile that attacks the electron-rich C5 position of the 8-chloroisoquinolinium ring system.

Experimental Protocol: Sulfonation of 8-Chloroisoquinoline

-

In a clean, dry, round-bottom flask equipped with a magnetic stirrer, place 8-chloroisoquinoline (1.0 eq).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly and carefully add fuming sulfuric acid (20-30% SO₃, 3-5 eq) dropwise to the stirred 8-chloroisoquinoline, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to 80-100 °C for 4-6 hours.

-

Monitor the reaction progress by taking a small aliquot, quenching it in water, and analyzing by HPLC or TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Very carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The product should precipitate out of the acidic aqueous solution.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water to remove residual acid.

-

Dry the purified product under vacuum to yield this compound as a solid.

Data Presentation: Reagents and Conditions

| Parameter | Value | Purpose / Comment |

| Starting Material | 8-Chloroisoquinoline | 1.0 eq |

| Reagent | Fuming H₂SO₄ (Oleum) | 3-5 eq, Sulfonating agent |

| Temperature | 80-100 °C | Required to drive the sulfonation |

| Reaction Time | 4-6 hours | Allows for complete reaction |

| Work-up | Ice quench | Quenches reaction and precipitates product |

| Purification | Filtration and washing | Isolates the solid product |

Conclusion

This guide has detailed a comprehensive, four-step synthetic route to this compound starting from isoquinoline. Each step is based on well-established and reliable organic transformations, providing a solid foundation for researchers to produce this valuable chemical intermediate. The protocols and mechanistic discussions herein serve as a robust starting point for laboratory synthesis, with opportunities for optimization depending on specific experimental goals and available resources. Adherence to standard laboratory safety practices is paramount when handling the corrosive and reactive reagents described in this document.

References

-

Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro. Available from: [Link]

-

Sugiura, M., et al. (1992). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 40(9), 2262-2266. Available from: [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General reference for isoquinoline reactivity)

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available from: [Link]

-

Hassan, S. Z., et al. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 13(38), 26867-26892. Available from: [Link]

-

Baran, P., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature, 595(7869), 677-682. Available from: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

-

Stack Exchange. Why does the nitration of quinoline occur at the 5 (and 8) position?. Available from: [Link]

-

Organic Syntheses Procedure. 6-methoxy-8-nitroquinoline. Available from: [Link]

-

Popp, F. D., & Brill, E. (1960). Notes. 3-Methyl-8-nitroisoquinoline. The Journal of Organic Chemistry, 25(8), 1478-1479. Available from: [Link]

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Available from: [Link]

-

Kareem, A. Fused Ring Heterocycles. (Educational material). Available from: [Link]

- Google Patents. (CN108752274B) Preparation method of 5-isoquinoline sulfonyl chloride.

-

ResearchGate. How to carry out a sulfonation reaction?. Available from: [Link]

-

PubChem. 8-Nitroisoquinoline. Available from: [Link]

-

ResearchGate. Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Available from: [Link]

-

PubChem. 7-Bromo-1-chloroisoquinoline-5-sulfonic acid. Available from: [Link]

- Google Patents. (US2999094A) Quinoline sulfonation process.

-

Sci-Hub. Sulfonation of chloro‐ and dichloroanisoles with concentrated aqueous sulfuric acid and sulfur trioxide. Available from: [Link]

- Google Patents. (US20040242932A1) Aromatic sulfonation reactions.

-

PubChem. Isoquinolin-8-amine. Available from: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

physicochemical properties of 8-Chloro-5-isoquinolinesulfonic Acid

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-5-isoquinolinesulfonic Acid

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry and drug development. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1] this compound is a functionalized analog belonging to this critical class of compounds. The strategic placement of a chloro group at the 8-position and a sulfonic acid group at the 5-position modifies the electronic and steric profile of the isoquinoline core, making it a valuable and versatile building block for the synthesis of novel therapeutic agents and functional materials.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the core , outlines robust protocols for its analytical characterization, discusses a logical synthetic approach, and explores its potential applications. The methodologies described herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Molecular Profile and Chemical Identity

A precise understanding of the molecular identity is the foundation of all subsequent chemical and biological investigations. This compound is an aromatic sulfonic acid characterized by the fusion of a benzene ring and a pyridine ring, with substituents at the C5 and C8 positions.

Caption: Chemical Structure of this compound.

The key identifiers for this compound are summarized in the table below for unambiguous reference.

| Identifier | Value | Source(s) |

| CAS Number | 1246816-17-0 | [2][3][4][5] |

| Molecular Formula | C₉H₆ClNO₃S | [2] |

| Molecular Weight | 243.67 g/mol | [2] |

| Common Synonym | 8-chloroisoquinoline-5-sulfonic acid | [3] |

| InChI | InChI=1S/C9H6ClNO3S/c10-8-1-2-9(15(12,13)14)6-3-4-11-5-7(6)8/h1-5H,(H,12,13,14) | [2][3] |

| SMILES | OS(=O)(=O)c1ccc(Cl)c2cnccc12 | [3] |

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems, influencing everything from solubility and reactivity to absorption and distribution.

| Property | Value / Description | Source(s) |

| Appearance | Off-white solid. | [5] |

| Solubility | Slightly soluble in water. | [5] |

| pKa (Predicted) | -1.18 ± 0.40 | [5] |

| Storage Conditions | Hygroscopic, store under inert atmosphere at -20°C in a freezer. | [5] |

| Melting Point | No experimental data available. The related compound 5-Isoquinolinesulfonic acid has a melting point of >300 °C. | [6] |

Expert Insights:

-

pKa: The predicted pKa of -1.18 indicates that the sulfonic acid moiety is exceptionally acidic, comparable to strong mineral acids.[5] This is a critical parameter for drug development, as the molecule will be fully ionized under all physiological pH conditions, which significantly impacts its membrane permeability and potential routes of administration.

-

Solubility: The "slight" solubility in water is characteristic of many sulfonic acids, where the polar acid group is appended to a larger, nonpolar aromatic core.[5] For experimental work, solubility may be enhanced in polar organic solvents like DMSO or methanol, or by conversion to a more soluble salt form (e.g., sodium salt).

-

Stability and Storage: The specified storage conditions—cold, dry, and inert—are crucial.[5] The compound's hygroscopic nature means it readily absorbs moisture from the air, which can affect sample weight accuracy and potentially lead to degradation over time.

Synthesis and Purification Strategy

Caption: Proposed workflow for the synthesis and purification.

Experimental Protocol: Proposed Sulfonation of 8-Chloroisoquinoline

This protocol is a generalized procedure adapted from the sulfonation of similar quinoline derivatives and must be optimized for this specific substrate.[7][8]

Causality: The use of fuming sulfuric acid (oleum) provides a high concentration of the electrophile, sulfur trioxide (SO₃), necessary to attack the electron-deficient isoquinoline ring system. The reaction is quenched on ice because the product is typically insoluble in the strongly acidic aqueous solution, causing it to precipitate for easy isolation.

-

Preparation: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the starting material, 8-chloroisoquinoline.

-

Cooling: Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C. This is critical to control the exothermic reaction and minimize the formation of unwanted side products.

-

Reagent Addition: Slowly and dropwise, add fuming sulfuric acid (e.g., 20-30% SO₃) to the stirred 8-chloroisoquinoline. The temperature must be carefully monitored and maintained below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or gentle heating) for several hours. The optimal time and temperature must be determined empirically, for example, by monitoring the disappearance of the starting material using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is deemed complete, carefully and slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. This will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acid.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as a water/ethanol mixture, to yield the final product. Dry the purified crystals under vacuum.

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of small molecules. A reverse-phase method is typically employed for compounds of this nature.

Caption: Standard workflow for HPLC purity analysis.

Step-by-Step Protocol:

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare a 20 mM ammonium formate buffer, adjusted to pH 3.7 with formic acid.

-

Mobile Phase B: Acetonitrile with 0.05% formic acid.

-

-

Sample Preparation: Accurately weigh and dissolve the sample (approx. 1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.

-

Chromatographic Conditions:

-

Analysis: Integrate the resulting chromatogram. Purity is calculated as the peak area of the main component divided by the total area of all peaks.

Spectroscopic Methods for Structural Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide detailed information about the carbon-hydrogen framework of the molecule.

-

Protocol: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ (which can solubilize the polar sulfonic acid) or D₂O. Add a small amount of an internal standard like tetramethylsilane (TMS) if using an organic solvent.

-

Expected ¹H NMR Signals: The spectrum should show distinct signals in the aromatic region (typically 7-9 ppm) corresponding to the protons on the isoquinoline ring. The acidic proton of the sulfonic acid group may appear as a broad singlet at a very downfield chemical shift (>10 ppm) or may exchange with residual water in the solvent.

-

Expected ¹³C NMR Signals: The spectrum will show nine distinct signals for the carbon atoms, with chemical shifts characteristic of aromatic carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Purpose: To identify the presence of key functional groups.

-

Protocol: The spectrum can be acquired by mixing a small amount of the solid sample with potassium bromide (KBr) and pressing it into a thin pellet, or by using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Absorption Bands:

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching.

-

~1250-1120 cm⁻¹ & ~1080-1000 cm⁻¹: Strong, characteristic asymmetric and symmetric S=O stretching of the sulfonate group.

-

~800-600 cm⁻¹: C-Cl stretching.

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound.

-

Protocol: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol/water) and analyzed using Electrospray Ionization (ESI).

-

Expected Result: In negative ion mode (ESI-), the primary ion observed should correspond to the deprotonated molecule [M-H]⁻ at an m/z value of approximately 242.98.

Safety, Handling, and Storage

As a strong sulfonic acid derivative, this compound requires careful handling. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds like 8-quinolinesulfonic acid and chlorosulfonic acid suggest it should be treated as a corrosive substance.[11][12][13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5] As the compound is hygroscopic, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to maintain its integrity.[5]

Applications and Future Research Directions

The true value of this compound lies in its potential as a synthetic intermediate.

-

Drug Discovery: The isoquinoline core is a well-established pharmacophore.[1] This compound can serve as a starting point for synthesizing novel sulfonamides by first converting the sulfonic acid to the more reactive sulfonyl chloride. These sulfonamides could be screened for a wide range of biological activities.

-

Materials Science: The related 8-hydroxyquinoline-5-sulfonic acid is used to create functional materials and ligands for metal complexes with applications as sensors or in OLEDs.[14][15] this compound could be explored for similar purposes, where the chloro-substituent can be used to tune the electronic properties of the resulting materials.

-

Chemical Biology: The sulfonic acid group imparts high water solubility, making it a candidate for developing water-soluble probes or ligands for biological systems.

Future research should focus on the conversion of this sulfonic acid into its sulfonyl chloride derivative, which would unlock a vast array of synthetic possibilities through reactions with amines, alcohols, and other nucleophiles, paving the way for new discoveries in medicine and materials science.

References

- This compound. AOP Inc.

- Buy Online CAS Number 1246816-17-0 - TRC - this compound. LGC Standards.

- 1246816-17-0|8-Chloroisoquinoline-5-sulfonic acid|BLD Pharm. BLD Pharm.

- This compound | 1246816-17-0. ChemicalBook.

- SAFETY D

- SAFETY D

- SAFETY D

- SAFETY D

- 5-Isoquinolinesulfonic acid 95 27655-40-9. Sigma-Aldrich.

- Synthesis routes of 1-Chloro-5-isoquinolinesulfonic acid. Benchchem.

- 8-Quinolinesulfonic acid | C9H7NO3S | CID 66561. PubChem, NIH.

- 5-Isoquinolinesulfonic acid | 27655-40-9. ChemicalBook.

- 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities. PMC, NIH.

- Recent Advances in Synthetic Isoquinoline-Based Deriv

- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.

- 8-Hydroxyquinoline-5-sulfonyl Chloride|CAS 64641-92-5. Benchchem.

- Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid. Benchchem.

- Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs. Sigma-Aldrich.

Sources

- 1. mdpi.com [mdpi.com]

- 2. labsolu.ca [labsolu.ca]

- 3. Buy Online CAS Number 1246816-17-0 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. 1246816-17-0|8-Chloroisoquinoline-5-sulfonic acid|BLD Pharm [bldpharm.com]

- 5. This compound | 1246816-17-0 [amp.chemicalbook.com]

- 6. 5-Isoquinolinesulfonic acid | 27655-40-9 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. hovione.com [hovione.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 8-Quinolinesulfonic acid | C9H7NO3S | CID 66561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to 8-Chloro-5-isoquinolinesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: 8-Chloro-5-isoquinolinesulfonic acid (CAS 1246816-17-0) is a halogenated derivative of the isoquinoline sulfonic acid scaffold. While public domain data on this specific molecule is nascent, its structural motifs are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its known properties, outlines a plausible synthetic approach based on established reactions for analogous structures, and explores its potential applications by drawing parallels with related isoquinoline derivatives. The document is intended to serve as a foundational resource for researchers initiating projects involving this or similar compounds.

Introduction to the Isoquinoline Sulfonic Acid Scaffold

The isoquinoline core is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. This scaffold is a common feature in a wide array of natural products and synthetic compounds with diverse biological activities. The addition of a sulfonic acid group enhances aqueous solubility and introduces a strong acidic moiety, making these compounds valuable as intermediates in organic synthesis and as potential pharmacophores.

The specific compound, this compound, is characterized by a chlorine atom at the 8-position and a sulfonic acid group at the 5-position. The presence and position of these functional groups are expected to significantly influence the molecule's electronic properties, reactivity, and biological interactions. While detailed studies on this particular isomer are limited, the broader class of isoquinoline derivatives has been explored for various applications, including as anticancer agents, analgesics, and anti-inflammatory compounds.[1][2]

Physicochemical Properties

Based on its structure, this compound is a solid at room temperature.[3] Key physicochemical data are summarized below.

| Property | Value | Source |

| CAS Number | 1246816-17-0 | [3][4][5] |

| Molecular Formula | C₉H₆ClNO₃S | [3][4] |

| Molecular Weight | 243.67 g/mol | [3][4] |

| InChI Key | Information not available | |

| SMILES | O=S(C1=CC=C(Cl)C2=C1C=CN=C2)(O)=O | [6] |

| Appearance | White to off-white crystalline solid (predicted) | [7] |

| Solubility | Soluble in water and polar organic solvents (predicted) | [8] |

| Melting Point | >300 °C (predicted for the parent compound, 5-Isoquinolinesulfonic acid) | [7] |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway: Sulfonation of 8-Chloroisoquinoline

The most direct approach would involve the sulfonation of the commercially available precursor, 8-chloroisoquinoline.[9] This reaction typically employs a strong sulfonating agent, such as fuming sulfuric acid (oleum) or chlorosulfonic acid.

Reaction Scheme:

Caption: Proposed sulfonation of 8-chloroisoquinoline.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 8-chloroisoquinoline to an excess of fuming sulfuric acid (20-30% SO₃) at 0°C (ice bath).

-

Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and then heat to 80-100°C for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion, the reaction mixture is cooled and carefully poured onto crushed ice. The precipitated product, this compound, is then collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.

Conversion to Sulfonyl Chloride

For further derivatization, the sulfonic acid can be converted to the more reactive sulfonyl chloride. This is typically achieved by reacting the sulfonic acid with thionyl chloride (SOCl₂) or a similar chlorinating agent, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[10][11] The resulting 8-chloro-5-isoquinolinesulfonyl chloride is a key intermediate for the synthesis of sulfonamides and other derivatives.[12]

Workflow for Sulfonyl Chloride Formation:

Caption: Conversion to the corresponding sulfonyl chloride.

Potential Applications in Research and Drug Discovery

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[1] The introduction of a chloro and a sulfonic acid group at positions 8 and 5, respectively, can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Kinase Inhibition

Many isoquinoline derivatives are known to be potent inhibitors of various protein kinases. The sulfonamide derivatives, in particular, have been extensively studied. For example, Fasudil, an isoquinolinesulfonamide derivative, is a well-known Rho-kinase inhibitor. It is plausible that derivatives of this compound could be synthesized and screened for activity against a panel of kinases, potentially leading to the discovery of new therapeutic agents for cancer or inflammatory diseases.

Antimicrobial and Antiviral Agents

The isoquinoline nucleus is also found in several natural and synthetic compounds with antimicrobial and antiviral properties.[13] The specific substitution pattern of this compound could lead to novel interactions with microbial or viral targets.

Materials Science

Isoquinoline derivatives have also found applications in materials science, for instance, in the development of conductive polymers and as ligands in the synthesis of metal-organic frameworks (MOFs).[1] The sulfonic acid group in this compound could be utilized for its charge-carrying capacity or as a coordination site for metal ions.

Experimental Protocols for Further Investigation

To explore the potential of this compound, a series of initial experiments can be proposed.

Synthesis of a Small Library of Sulfonamide Derivatives

Objective: To generate a set of diverse analogs for biological screening.

Protocol:

-

Synthesize 8-chloro-5-isoquinolinesulfonyl chloride as described in section 3.2.

-

In a series of parallel reactions, dissolve the sulfonyl chloride in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a slight excess of a primary or secondary amine from a diverse amine library, along with a non-nucleophilic base such as triethylamine or diisopropylethylamine.

-

Stir the reactions at room temperature until completion (monitor by TLC or LC-MS).

-

Purify the resulting sulfonamides using column chromatography or preparative HPLC.

Workflow Diagram:

Sources

- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 2. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. scbt.com [scbt.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 1246816-17-0|8-Chloroisoquinoline-5-sulfonic acid|BLD Pharm [bldpharm.com]

- 7. 5-Isoquinolinesulfonic acid 95 27655-40-9 [sigmaaldrich.com]

- 8. CAS 27655-40-9: 5-Isoquinolinesulfonic acid | CymitQuimica [cymitquimica.com]

- 9. scbt.com [scbt.com]

- 10. prepchem.com [prepchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. PubChemLite - 8-chloro-5-isoquinolinesulfonyl chloride (C9H5Cl2NO2S) [pubchemlite.lcsb.uni.lu]

- 13. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents | MDPI [mdpi.com]

A Technical Guide to the Spectral Analysis of 8-Chloro-5-isoquinolinesulfonic Acid

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the spectral characterization of 8-Chloro-5-isoquinolinesulfonic Acid. Given the absence of publicly available spectral data for this specific compound, this guide provides a predictive analysis based on established spectroscopic principles and data from structurally related molecules. It further outlines detailed experimental protocols for acquiring and interpreting the necessary spectral data, ensuring scientific integrity and fostering a deeper understanding of the molecule's structural properties.

Introduction: The Structural Significance of this compound

This compound is a substituted isoquinoline, a heterocyclic aromatic organic compound. The isoquinoline core is a key structural motif in many biologically active compounds and natural products. The presence of a chloro group at the 8-position and a sulfonic acid group at the 5-position significantly influences the molecule's electronic properties, solubility, and potential biological activity. Accurate spectral characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications, including as a potential intermediate in drug synthesis.

This guide will walk you through the expected Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this compound, explaining the rationale behind the predictions and providing the methodologies to obtain this critical information in your own laboratory.

Predicted Spectral Data and Interpretation

The following sections detail the anticipated spectral characteristics of this compound. These predictions are derived from the analysis of similar compounds, such as 5-isoquinolinesulfonic acid[1], 8-chloroquinoline[2], and 8-hydroxyquinoline-5-sulfonic acid[3][4].

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be complex, but several key absorbances will be indicative of its structure.

Key Predicted IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch | Characteristic of C-H bonds on the isoquinoline ring. |

| ~1620-1450 | Medium-Strong | C=C and C=N stretching | Multiple bands are expected due to the aromatic and heteroaromatic ring system. |

| ~1250-1150 | Strong | Asymmetric SO₂ stretch | The sulfonic acid group will exhibit strong, characteristic absorbances. |

| ~1080-1000 | Strong | Symmetric SO₂ stretch | Another key indicator of the sulfonic acid functional group. |

| ~900-675 | Medium-Strong | C-H out-of-plane bending | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring. |

| ~850-750 | Medium-Strong | C-Cl stretch | The carbon-chlorine bond stretch is expected in this region. |

| Broad, ~3400-2500 | Broad, Strong | O-H stretch | The sulfonic acid O-H bond will produce a very broad absorption due to hydrogen bonding. |

Expert Insights: The broadness of the O-H stretch is a classic indicator of a carboxylic or sulfonic acid. The presence of strong absorptions in the 1250-1000 cm⁻¹ region is a highly reliable diagnostic for the sulfonic acid group. When comparing to the spectrum of 5-isoquinolinesulfonic acid[1], the addition of the chloro group at the 8-position is not expected to dramatically shift the key sulfonic acid peaks but may influence the fingerprint region (below 1500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity. The predicted chemical shifts are influenced by the electron-withdrawing effects of the chloro and sulfonic acid groups.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5-9.3 | s | 1H | H-1 | The proton adjacent to the nitrogen in the isoquinoline ring is typically deshielded. |

| ~8.8-8.6 | d | 1H | H-4 | The sulfonic acid group at C-5 will deshield the adjacent proton at C-4. |

| ~8.5-8.3 | d | 1H | H-6 | The sulfonic acid group at C-5 will also deshield the proton at C-6. |

| ~8.2-8.0 | d | 1H | H-3 | Coupled to H-4. |

| ~7.9-7.7 | t | 1H | H-7 | The chloro group at C-8 will influence the chemical shift of the adjacent proton at C-7. |

| ~10-12 | br s | 1H | -SO₃H | The acidic proton of the sulfonic acid group will be a broad singlet and its chemical shift can be concentration and temperature dependent. |

Note: Coupling constants (J values) would be expected in the range of 5-9 Hz for ortho-coupling.

Expert Insights: The choice of solvent is critical. A polar aprotic solvent like DMSO-d₆ is suitable for dissolving the sulfonic acid and for observing the acidic proton. The exact chemical shifts will be influenced by solvent and concentration. The predicted downfield shifts are a direct consequence of the electron-withdrawing nature of the substituents and the aromatic ring current. Comparing to the spectrum of 8-chloroquinoline[2], the addition of the sulfonic acid group at C-5 is expected to cause a significant downfield shift for the protons at C-4 and C-6.

The ¹³C NMR spectrum will show the number of chemically distinct carbon atoms.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Chemical Shift (ppm) | Assignment | Rationale |

| ~155-150 | C-1 | Carbon adjacent to nitrogen. |

| ~145-140 | C-5 | Carbon directly attached to the electron-withdrawing sulfonic acid group. |

| ~140-135 | C-8a | Quaternary carbon at the ring junction. |

| ~138-133 | C-4 | Deshielded by the adjacent sulfonic acid group. |

| ~135-130 | C-8 | Carbon directly attached to the chloro group. |

| ~130-125 | C-6 | Influenced by the sulfonic acid group. |

| ~125-120 | C-7 | Influenced by the adjacent chloro group. |

| ~120-115 | C-3 | Typical aromatic carbon in this environment. |

| ~120-115 | C-4a | Quaternary carbon at the ring junction. |

Expert Insights: Quaternary carbons (C-4a, C-5, C-8, C-8a) will generally have lower intensities than protonated carbons. The assignments are based on established substituent effects in aromatic systems. The carbon attached to the sulfonic acid group (C-5) and the carbon attached to the chloro group (C-8) are expected to be significantly shifted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data:

| m/z | Ion | Rationale |

| 243.98 | [M-H]⁻ | In negative ion mode ESI-MS, deprotonation of the highly acidic sulfonic acid is expected, giving the molecular anion. The presence of chlorine will result in an isotopic pattern with a peak at m/z 245.98 with approximately one-third the intensity of the main peak. |

| 245.00 | [M+H]⁺ | In positive ion mode ESI-MS, protonation of the nitrogen atom is likely. The isotopic pattern for chlorine will also be observed here. |

| 162.01 | [M-SO₃H]⁺ | Fragmentation involving the loss of the sulfonic acid group is a probable pathway. |

Expert Insights: Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound. Both positive and negative ion modes should be explored. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the parent ion and any major fragments. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) is a key diagnostic feature to look for in the mass spectrum.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectral data for this compound.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation: Ensure the this compound sample is dry and in a powdered form.

-

Instrument Setup:

-

Perform a background scan on the clean ATR crystal (typically diamond or germanium). This is crucial to subtract the atmospheric CO₂ and H₂O absorptions.

-

Set the spectral range to 4000-400 cm⁻¹.

-

Set the resolution to 4 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Sample Analysis:

-

Place a small amount of the powdered sample onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

-

Label the significant peaks.

-

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a deuterated solvent is essential to avoid large solvent peaks in the ¹H NMR spectrum.

-

Transfer the solution to a clean, dry NMR tube.

-

-

Instrument Setup (for a 400 MHz spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Typical parameters: spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of ~250 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Label the peaks in both spectra.

-

Mass Spectrometry Protocol (LC-MS with ESI)

Liquid chromatography-mass spectrometry (LC-MS) with an electrospray ionization (ESI) source is ideal for this compound.

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of ~1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

-

Further dilute the stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.

-

-

LC-MS System Setup:

-

Liquid Chromatography (LC):

-

Use a C18 reverse-phase column.

-

Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% ammonium hydroxide.

-

Run a gradient elution to ensure good peak shape and separation from any impurities.

-

-

Mass Spectrometry (MS) - ESI Source:

-

Set the instrument to acquire data in both positive and negative ion modes in separate runs.

-

Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) by infusing a standard solution of the analyte.

-

Acquire full scan data over a mass range of m/z 100-500.

-

-

-

Data Analysis:

-

Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

-

Identify the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Analyze the isotopic pattern to confirm the presence of one chlorine atom.

-

If fragmentation data is acquired (MS/MS), propose fragmentation pathways.

-

Visualizing the Workflow

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Caption: General workflow for acquiring an ATR-FTIR spectrum.

Sources

- 1. 5-Isoquinolinesulfonic acid | C9H7NO3S | CID 241599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-Chloroquinoline(611-33-6) 1H NMR [m.chemicalbook.com]

- 3. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Hydroxyquinoline-5-sulfonic acid [webbook.nist.gov]

8-Chloro-5-isoquinolinesulfonic Acid solubility profile

An In-Depth Technical Guide to the Solubility Profile of 8-Chloro-5-isoquinolinesulfonic Acid

Introduction

This compound is a unique bifunctional molecule, incorporating both a strongly acidic sulfonic acid group and a weakly basic isoquinoline ring. This structure imparts complex physicochemical properties that are critical to understand for its application in chemical synthesis, materials science, and drug development. A thorough understanding of its solubility is paramount, as this property governs reaction kinetics, bioavailability, formulation, and purification strategies.[1]

This guide provides a comprehensive technical overview of the theoretical and experimental determination of the solubility profile of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design. We will explore the key factors influencing its solubility—solvent polarity, pH, and temperature—and provide detailed, field-proven methodologies for both thermodynamic and kinetic solubility assessment.

Physicochemical Properties & Theoretical Solubility Profile

To understand the solubility of this compound, we must first consider its fundamental molecular characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1246816-17-0 | [2][3][4] |

| Molecular Formula | C₉H₆ClNO₃S | [2][4] |

| Molecular Weight | 243.67 g/mol | [2] |

| Appearance | Solid (predicted) | [5] |

| Predicted pKa₁ (Sulfonic Acid) | -1.18 ± 0.40 | ChemicalBook[6] |

| Predicted pKa₂ (Isoquinoline Nitrogen) | ~5.14 (unsubstituted isoquinoline) | Wikipedia[7] |

Structural Influence on Solubility

The solubility of this compound is a tale of two functional groups:

-

The Sulfonic Acid Group (-SO₃H): This is a very strong acid, comparable in strength to sulfuric acid.[8] It is highly polar and readily donates its proton in aqueous media, forming the highly water-soluble sulfonate anion (-SO₃⁻). This group dominates the molecule's aqueous solubility.

-

The Isoquinoline Ring: This is a large, aromatic, heterocyclic system. The parent isoquinoline molecule is only slightly soluble in cold water but dissolves in many organic solvents.[9][10] The nitrogen atom in the ring is weakly basic (pKa ≈ 5.14), meaning it can be protonated in acidic conditions to form a cationic species, which would increase aqueous solubility.[7]

-

The Chloro Group (-Cl): The chloro-substituent is electron-withdrawing and increases the lipophilicity of the aromatic system, which tends to decrease aqueous solubility.[6][11]

The Critical Role of pH

The dual acidic and basic nature of this molecule makes its aqueous solubility highly dependent on pH.[1][12] We can predict its charge state across the pH spectrum:

-

Strongly Acidic (pH < 0): Both the sulfonic acid and the isoquinoline nitrogen will likely be protonated. The molecule will exist as a cation.

-

Moderately Acidic (pH 0 to ~4): The sulfonic acid will be deprotonated (sulfonate, -SO₃⁻), while the isoquinoline nitrogen will be protonated. The molecule will exist as a zwitterion. Zwitterions can have complex solubility profiles, sometimes exhibiting lower solubility near their isoelectric point.

-

Weakly Acidic to Neutral (pH ~6 to 8): The sulfonic acid will be a sulfonate anion (-SO₃⁻), and the isoquinoline nitrogen will be in its neutral, unprotonated state. The molecule will exist as an anion.

-

Basic (pH > 9): The molecule will remain in its anionic form.

This pH-dependent ionization is the single most important factor governing the aqueous solubility of this compound.[13] A minimal solubility is expected at the isoelectric point, where the zwitterionic form is least soluble, with solubility increasing dramatically at very low and moderate-to-high pH values.

Caption: Predicted speciation and solubility trend of the molecule vs. pH.

Experimental Determination of Solubility

Given the lack of public data, experimental determination is essential. We will detail the protocols for two distinct but complementary types of solubility measurement: thermodynamic and kinetic.[14]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution. It is the gold standard for lead optimization and formulation development.[12][14] The shake-flask method is the most reliable technique.[15]

-

Preparation of Buffers: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 10.0) to simulate various physiological and experimental conditions.

-

Compound Dispensing: Add an excess amount of solid this compound to a glass vial. Expertise & Experience: The amount must be sufficient to ensure that undissolved solid remains at the end of the experiment, which is the definition of a saturated solution. A visual excess is required.

-

Solvent Addition: Add a precise volume of the desired buffer or organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium. Trustworthiness: For thermodynamic solubility, 24 to 48 hours is standard to ensure equilibrium is reached. A preliminary time-course experiment (e.g., sampling at 4, 8, 24, and 48 hours) can validate the required equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully collect the supernatant. Trustworthiness: To ensure no solid particulates are carried over, the supernatant must be filtered (using a low-binding filter like 0.22 µm PVDF) or centrifuged at high speed.

-

Quantification: Dilute the clear filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[16]

-

Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound when it begins to precipitate from a supersaturated solution, typically created by adding a concentrated DMSO stock solution to an aqueous buffer. It is a high-throughput method used in early drug discovery for screening large numbers of compounds.[1][7]

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the desired aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

-

Serial Dilution: Add small, increasing volumes of the DMSO stock solution to the buffer in the wells. This creates a concentration gradient. The final DMSO concentration should be kept low (<2%) to minimize its co-solvent effect.[15]

-

Incubation & Measurement: Shake the plate for a set period (e.g., 2 hours) at a controlled temperature. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

-

Data Analysis: Plot turbidity against the compound concentration. The kinetic solubility is the concentration at which the turbidity begins to rise sharply above the background, indicating the onset of precipitation.[1]

Caption: Experimental workflows for solubility determination.

Analytical Quantification: HPLC-UV Method Development

A robust and validated analytical method is required to quantify the compound concentration in the collected samples. A reverse-phase HPLC method with UV detection is a standard and reliable choice.[17]

-

Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for separating this polar molecule from potential impurities.[17]

-

Mobile Phase Selection:

-

Aqueous Phase (A): 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water. Expertise & Experience: The acidic modifier ensures the sulfonic acid group is fully protonated and sharpens the peak shape.

-

Organic Phase (B): Acetonitrile or Methanol.

-

-

Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the organic phase to elute the compound. A typical gradient might be 5% to 95% B over 10-15 minutes. This is crucial for separating compounds with a wide range of polarities.[18]

-

Detection: Use a UV detector set at a wavelength where the isoquinoline ring shows strong absorbance (e.g., ~220 nm or ~320 nm). A full UV scan of a concentrated standard will reveal the optimal wavelength (λₘₐₓ).

-

Calibration: Prepare a series of standards of known concentration (a calibration curve) by diluting the DMSO stock solution. Plot the peak area versus concentration. The response should be linear (R² > 0.99).[19]

-

Validation: The method should be validated for linearity, accuracy, precision, and specificity as per standard guidelines to ensure trustworthy results.[20]

Summary and Conclusion

The solubility of this compound is dictated by a complex interplay between its strongly acidic sulfonate group, weakly basic isoquinoline core, and lipophilic chloro-aromatic structure. Its aqueous solubility is expected to be highly pH-dependent, a critical consideration for any application.

This guide provides the theoretical framework and detailed, actionable protocols necessary for a comprehensive experimental determination of its solubility profile. By meticulously executing the thermodynamic (shake-flask) and kinetic (turbidimetric) solubility assays, coupled with a validated HPLC-UV quantification method, researchers can generate the robust data required for informed decision-making in their scientific endeavors. The principles and methodologies outlined herein represent a self-validating system, ensuring that the generated data is both accurate and reliable, forming an authoritative basis for future research and development.

References

-

ChemWhat. 8-Chloroquinoline CAS#: 611-33-6. [Link]

-

Solubility of Things. 5-Chloro-8-hydroxyquinoline. [Link]

-

PubChem. 8-Hydroxyquinoline. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

Science.gov. validated hplc method: Topics by Science.gov. [Link]

-

Thieme E-Books. Product Class 9: Arenesulfonic Acids and Derivatives. [Link]

-

Wikipedia. Quinoline. [Link]

-

PubChem. Quinoline. [Link]

-

PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

-

Avicenna Journal of Medical Biochemistry. Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. [Link]

-

Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

-

PubChem. 8-Chloroquinoline. [Link]

-

SlideShare. Preparation and Properties of Quinoline. [Link]

-

Sciencemadness Wiki. Quinoline. [Link]

-

ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 1246816-17-0|8-Chloroisoquinoline-5-sulfonic acid|BLD Pharm [bldpharm.com]

- 4. This compound, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 5. This compound | 1246816-17-0 [amp.chemicalbook.com]

- 6. 8-Chloroquinoline CAS#: 611-33-6 [m.chemicalbook.com]

- 7. enamine.net [enamine.net]

- 8. Buy Online CAS Number 1246816-17-0 - TRC - this compound | LGC Standards [lgcstandards.com]

- 9. Quinoline - Wikipedia [en.wikipedia.org]

- 10. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemwhat.com [chemwhat.com]

- 12. evotec.com [evotec.com]

- 13. researchgate.net [researchgate.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. asianpubs.org [asianpubs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pharmtech.com [pharmtech.com]

- 19. validated hplc method: Topics by Science.gov [science.gov]

- 20. ejgm.co.uk [ejgm.co.uk]

An In-depth Technical Guide to 8-Chloro-5-isoquinolinesulfonic Acid: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 8-Chloro-5-isoquinolinesulfonic Acid, a key building block in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and its emerging role in the development of novel therapeutics. This document is intended to be a practical resource, offering not only theoretical knowledge but also actionable insights for laboratory applications.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring an isoquinoline core. The isoquinoline ring system is a structural isomer of quinoline, with the nitrogen atom at position 2. In this specific molecule, a chlorine atom is substituted at the 8th position and a sulfonic acid group at the 5th position.

The presence of the electron-withdrawing chlorine and sulfonic acid groups significantly influences the electron density distribution of the aromatic system, impacting its reactivity and biological activity. The sulfonic acid moiety imparts acidic properties and increases the molecule's polarity.

Below is a 2D representation of the molecular structure of this compound.

8-Chloro-5-isoquinolinesulfonic Acid: A Strategic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, heterocyclic compounds bearing versatile functional groups offer a powerful platform for the development of novel chemical entities, particularly within the pharmaceutical and agrochemical sectors. 8-Chloro-5-isoquinolinesulfonic acid emerges as a noteworthy, yet specialized, building block. Its unique substitution pattern—a chloro group at the 8-position and a sulfonic acid moiety at the 5-position of the isoquinoline core—presents a confluence of reactivity and structural features that can be strategically exploited in multi-step synthetic campaigns. This guide provides a comprehensive technical overview of this compound, from its synthesis and key chemical transformations to its application as a pivotal intermediate in the synthesis of biologically active molecules.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1246816-17-0 | [1] |

| Molecular Formula | C₉H₆ClNO₃S | [1] |

| Molecular Weight | 243.67 g/mol | [1] |

| Appearance | Typically a solid | Inferred from related compounds |

| Solubility | Soluble in many organic solvents | Inferred from synthetic procedures |

Synthesis of this compound: An Electrophilic Aromatic Substitution Approach

The synthesis of this compound is predicated on the principles of electrophilic aromatic substitution on the 8-chloroisoquinoline scaffold. The electron-donating character of the benzene ring fused to the pyridine moiety directs incoming electrophiles, with the 5- and 8-positions being the most electronically favorable for substitution. The presence of a chloro group at the 8-position deactivates this position, thereby favoring sulfonation at the 5-position.

The most prevalent method for the introduction of a sulfonic acid group onto an aromatic ring is through the use of potent sulfonating agents such as fuming sulfuric acid (oleum) or chlorosulfonic acid.[2]

Causality in Experimental Design: Choice of Sulfonating Agent

-

Chlorosulfonic Acid: This reagent is often preferred for its high reactivity, allowing for sulfonation to occur under relatively mild conditions. It has the dual capability of both sulfonating and, in excess or at higher temperatures, chlorosulfonating, which necessitates careful control of reaction parameters.[3]

-

Fuming Sulfuric Acid (Oleum): A solution of sulfur trioxide in sulfuric acid, oleum is a powerful sulfonating agent. The concentration of SO₃ can be varied to modulate the reactivity, providing a degree of control over the reaction.

The following is a representative, detailed protocol for the synthesis of this compound, adapted from analogous sulfonations of quinoline and isoquinoline derivatives.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

8-Chloroisoquinoline

-

Chlorosulfonic Acid

-

Ice

-

Deionized Water

-

Suitable solvent for recrystallization (e.g., water, ethanol/water mixture)

Procedure:

-

In a clean, dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 8-chloroisoquinoline.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred 8-chloroisoquinoline, ensuring the temperature is maintained below 10 °C. The reaction is exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.[3]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the sulfonic acid product.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system.

-

Dry the purified product under vacuum to yield the final compound.

The Gateway to Advanced Intermediates: Conversion to 8-Chloro-5-isoquinolinesulfonyl Chloride

While this compound is a stable compound, its synthetic utility is significantly amplified by its conversion to the more reactive 8-chloro-5-isoquinolinesulfonyl chloride . This transformation replaces the hydroxyl group of the sulfonic acid with a chlorine atom, creating a highly electrophilic sulfur center that is susceptible to nucleophilic attack. This sulfonyl chloride is the key intermediate that allows for the facile introduction of the 8-chloro-5-isoquinolinesulfonyl moiety onto a wide range of nucleophiles.

The conversion of sulfonic acids to sulfonyl chlorides is a standard transformation in organic synthesis, typically achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[4]

Experimental Protocol: Synthesis of 8-Chloro-5-isoquinolinesulfonyl Chloride

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or another inert solvent

Procedure:

-

To a flask containing this compound, add an excess of thionyl chloride and a catalytic amount of DMF.[4]

-

The resulting mixture is heated to reflux for 2-3 hours. The reaction should be carried out under anhydrous conditions and in a well-ventilated fume hood due to the evolution of SO₂ and HCl gases.

-

After the reaction is complete, the excess thionyl chloride is removed under reduced pressure.

-

The residue is then suspended in an inert solvent like dichloromethane and filtered. The solid product is washed with the solvent to remove any soluble impurities.

-

The collected solid is dried under vacuum to yield 8-chloro-5-isoquinolinesulfonyl chloride, often as its hydrochloride salt.[4]

Application in Organic Synthesis: A Building Block for Bioactive Molecules

The primary application of this compound lies in its role as a precursor to 8-chloro-5-isoquinolinesulfonyl chloride, which is then used to synthesize a variety of sulfonamide derivatives. Sulfonamides are a prominent class of compounds in medicinal chemistry, known for a wide range of biological activities.[5][6][7][8]

Case Study: Synthesis of Fasudil Analogues and Other Biologically Active Sulfonamides

A prominent example of the utility of isoquinoline sulfonamides is Fasudil , a potent Rho-kinase inhibitor used for the treatment of cerebral vasospasm.[5][6] The synthesis of Fasudil and its analogues often involves the reaction of an isoquinoline-5-sulfonyl chloride with a suitable amine, such as homopiperazine in the case of Fasudil.

The reaction of 8-chloro-5-isoquinolinesulfonyl chloride with various primary and secondary amines allows for the generation of a library of novel sulfonamides. These compounds can then be screened for a variety of biological activities. The chloro substituent at the 8-position can serve as a handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, adding another layer of diversity to the synthesized molecules.

dot

Figure 1: Synthetic pathway from 8-chloroisoquinoline to bioactive sulfonamides.

Experimental Protocol: General Procedure for the Synthesis of 8-Chloro-5-isoquinolinesulfonamides

Materials:

-

8-Chloro-5-isoquinolinesulfonyl chloride

-

Primary or secondary amine (1.1 equivalents)

-

Triethylamine or another non-nucleophilic base (2 equivalents)

-

Anhydrous acetonitrile or dichloromethane as solvent

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the base to the solution.

-

Slowly add a solution of 8-chloro-5-isoquinolinesulfonyl chloride in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude sulfonamide.

-

Purify the crude product by column chromatography or recrystallization to yield the pure 8-chloro-5-isoquinolinesulfonamide.

Conclusion

This compound stands as a valuable and strategic building block in organic synthesis. While its direct application is limited, its facile conversion to the highly reactive 8-chloro-5-isoquinolinesulfonyl chloride opens up a vast chemical space for the synthesis of novel sulfonamide derivatives. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the presence of a chloro substituent provides an additional site for molecular diversification. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this building block provides a powerful tool for the design and synthesis of new chemical entities with potential therapeutic applications.

References